molecular formula C9H9NO6S B138819 (R)-(-)-Glycidyl nosylate CAS No. 115314-17-5

(R)-(-)-Glycidyl nosylate

Cat. No.: B138819
CAS No.: 115314-17-5
M. Wt: 259.24 g/mol
InChI Key: AIHIHVZYAAMDPM-MRVPVSSYSA-N
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Description

®-(-)-Glycidyl nosylate is an organic compound that features a glycidyl group attached to a nosylate moiety. The nosylate group, derived from p-nitrobenzenesulfonic acid, is known for its excellent leaving group properties, making it a valuable intermediate in organic synthesis. The compound is chiral, with the ®-configuration indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-glycidyl nosylate typically involves the reaction of ®-glycidol with p-nitrobenzenesulfonyl chloride (nosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of glycidol attacks the sulfur atom of nosyl chloride, resulting in the formation of the nosylate ester.

Industrial Production Methods: Industrial production of ®-(-)-glycidyl nosylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-(-)-Glycidyl nosylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions where nucleophiles such as amines, thiols, or alkoxides replace the nosylate group.

    Epoxide Ring-Opening: The glycidyl group contains an epoxide ring that can be opened by nucleophiles under acidic or basic conditions, leading to the formation of diols or other functionalized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Epoxide Ring-Opening: Acidic conditions (e.g., using hydrochloric acid) or basic conditions (e.g., using sodium hydroxide) can be employed to open the epoxide ring.

Major Products:

    Nucleophilic Substitution: The major products are the corresponding substituted compounds where the nosylate group is replaced by the nucleophile.

    Epoxide Ring-Opening: The major products are diols or other functionalized compounds depending on the nucleophile used.

Scientific Research Applications

®-(-)-Glycidyl nosylate has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: It serves as a precursor in the synthesis of biologically active molecules and potential drug candidates.

    Industry: ®-(-)-Glycidyl nosylate is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-(-)-glycidyl nosylate involves its ability to act as a reactive intermediate in various chemical reactions. The nosylate group, being an excellent leaving group, facilitates nucleophilic substitution reactions, while the epoxide ring in the glycidyl group can undergo ring-opening reactions. These properties make it a versatile compound in organic synthesis, enabling the formation of a wide range of products.

Comparison with Similar Compounds

    Tosylates: Compounds containing the toluenesulfonyl group, which also serve as good leaving groups in nucleophilic substitution reactions.

    Mesylates: Compounds containing the methanesulfonyl group, known for their leaving group properties similar to nosylates.

Uniqueness: ®-(-)-Glycidyl nosylate is unique due to its combination of a chiral glycidyl group and a nosylate moiety. This combination provides both chirality and excellent leaving group properties, making it particularly valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.

Properties

IUPAC Name

[(2R)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c11-10(12)7-2-1-3-9(4-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHIHVZYAAMDPM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151047
Record name Benzenesulfonic acid, 3-nitro-, oxiranylmethyl ester, (R)-
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Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115314-17-5
Record name Benzenesulfonic acid, 3-nitro-, (2R)-2-oxiranylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115314-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 3-nitro-, oxiranylmethyl ester, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115314175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3-nitro-, oxiranylmethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, 3-nitro-, (2R)-2-oxiranylmethyl ester
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Synthesis routes and methods

Procedure details

m-Nitrobenzensulfonylchloride (12.6 g; 57 mmol) was added to a cold (−20° C.) solution of (R)-(+)-glycidol (5.5 g; 74 mmol) and TEA (10.3 mL; 74 mmol). The reaction mixture was stirred at −20° C. for 96 h. The solution was filtered and the filtrate washed with tartaric acid (10% w/w), brine, H2O and concentrated giving the title compound in a 97% yield.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
10.3 mL
Type
reactant
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the use of (R)-(-)-Glycidyl nosylate in the synthesis of Arimoclomol?

A1: The research highlights the use of this compound as a starting material for a novel, efficient chiral synthesis of enantiopure Arimoclomol []. This is significant because it allows for the production of Arimoclomol with high enantiomeric purity, which is crucial for its pharmacological activity. The synthesis also demonstrates complete retention of chiral integrity, meaning the stereochemistry of the starting material is preserved in the final product. This control over stereochemistry is essential in drug development as different enantiomers can exhibit different pharmacological profiles, including variations in potency, toxicity, and metabolic pathways.

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